molecular formula C14H14F4N2O3S B11101641 2,2,3,3-Tetrafluoropropyl 6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate

2,2,3,3-Tetrafluoropropyl 6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B11101641
M. Wt: 366.33 g/mol
InChI Key: JEHHMJWQQGHDMM-UHFFFAOYSA-N
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Description

2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE is a fluorinated organic compound with a complex structure that includes a tetrafluoropropyl group, a thiazole ring, and a cyclohexene carboxylate moiety

Preparation Methods

The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the tetrafluoropropyl group and the thiazole ring. The cyclohexene carboxylate moiety is then introduced through a series of reactions that may include esterification, amidation, and cyclization. Industrial production methods often involve the use of specialized equipment and conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The tetrafluoropropyl group can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the cyclohexene moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetrafluoropropyl group and thiazole ring are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE stands out due to its unique combination of a tetrafluoropropyl group, a thiazole ring, and a cyclohexene carboxylate moiety. Similar compounds include:

Properties

Molecular Formula

C14H14F4N2O3S

Molecular Weight

366.33 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H14F4N2O3S/c15-12(16)14(17,18)7-23-11(22)9-4-2-1-3-8(9)10(21)20-13-19-5-6-24-13/h1-2,5-6,8-9,12H,3-4,7H2,(H,19,20,21)

InChI Key

JEHHMJWQQGHDMM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC=CS2)C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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